Cas no 944905-67-3 (2-(2-methoxypyrimidin-5-yl)ethan-1-amine)

2-(2-methoxypyrimidin-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidineethanamine, 2-methoxy-
- 2-(2-methoxypyrimidin-5-yl)ethan-1-amine
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- MDL: MFCD09924499
- Inchi: 1S/C7H11N3O/c1-11-7-9-4-6(2-3-8)5-10-7/h4-5H,2-3,8H2,1H3
- InChI Key: JYVDDHHGTANDEG-UHFFFAOYSA-N
- SMILES: C1(OC)=NC=C(CCN)C=N1
2-(2-methoxypyrimidin-5-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316122-0.1g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 0.1g |
$372.0 | 2023-09-05 | |
Ambeed | A235009-1g |
2-(2-Methoxypyrimidin-5-yl)ethanamine |
944905-67-3 | 97% | 1g |
$742.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00793070-1g |
2-(2-Methoxypyrimidin-5-yl)ethanamine |
944905-67-3 | 97% | 1g |
¥5096.0 | 2024-04-17 | |
AstaTech | AT18225-0.1/G |
2-(2-METHOXYPYRIMIDIN-5-YL)ETHAN-1-AMINE |
944905-67-3 | 95% | 0.1g |
$345 | 2023-09-19 | |
Enamine | EN300-316122-2.5g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 2.5g |
$2100.0 | 2023-09-05 | |
AstaTech | AT18225-0.25/G |
2-(2-METHOXYPYRIMIDIN-5-YL)ETHAN-1-AMINE |
944905-67-3 | 95% | 0.25g |
$495 | 2023-09-19 | |
Enamine | EN300-316122-5g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 5g |
$3105.0 | 2023-09-05 | |
Enamine | EN300-316122-1.0g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-316122-5.0g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 5.0g |
$3105.0 | 2023-02-24 | |
Enamine | EN300-316122-0.25g |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine |
944905-67-3 | 90% | 0.25g |
$530.0 | 2023-09-05 |
2-(2-methoxypyrimidin-5-yl)ethan-1-amine Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 2-(2-methoxypyrimidin-5-yl)ethan-1-amine
Comprehensive Overview of 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine (CAS No. 944905-67-3)
2-(2-Methoxypyrimidin-5-yl)ethan-1-amine (CAS No. 944905-67-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its methoxypyrimidine core and ethylamine side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it valuable for designing kinase inhibitors, antiviral agents, and crop protection chemicals, aligning with current trends in precision medicine and sustainable agriculture.
The growing demand for heterocyclic compounds like 2-(2-methoxypyrimidin-5-yl)ethan-1-amine reflects the industry's focus on small-molecule drug discovery and green chemistry. Researchers frequently explore its applications in structure-activity relationship (SAR) studies, particularly for modulating enzyme selectivity and improving drug bioavailability. Recent publications highlight its role in optimizing allosteric modulators for neurological disorders, a hot topic in neuroscience research.
From a synthetic perspective, CAS 944905-67-3 exemplifies the importance of pyrimidine derivatives in modern organic chemistry. Its methoxy group enhances electron density, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations—key techniques for constructing complex pharmacophores. This aligns with the pharmaceutical industry's push toward fragment-based drug design and late-stage functionalization strategies.
Analytical characterization of 2-(2-methoxypyrimidin-5-yl)ethan-1-amine typically involves advanced techniques like HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure precise quality control, addressing the increasing regulatory emphasis on impurity profiling in API manufacturing. The compound's logP and pKa values (frequently searched parameters in ADMET prediction) make it particularly interesting for blood-brain barrier penetration studies.
In material science, derivatives of CAS 944905-67-3 show promise for developing organic semiconductors and photocatalysts, tapping into the booming interest in renewable energy technologies. Its conjugated system allows for tunable HOMO-LUMO gaps, a critical factor in designing optoelectronic materials—a trending topic among researchers investigating perovskite solar cells and OLED displays.
The commercial availability of 2-(2-methoxypyrimidin-5-yl)ethan-1-amine through specialized chemical suppliers supports its widespread use in high-throughput screening libraries. Many contract research organizations (CROs) now include this scaffold in their fragment libraries, responding to the pharmaceutical industry's need for diverse chemical space exploration. This trend correlates with rising Google searches for "privileged structures in medicinal chemistry" and "scaffold hopping techniques."
Environmental considerations surrounding CAS 944905-67-3 have also emerged, particularly regarding biodegradability and green synthesis routes. Recent patents disclose microwave-assisted and flow chemistry approaches to produce this compound with reduced E-factors, addressing the sustainability metrics increasingly demanded by regulatory agencies—a subject frequently queried in chemical process optimization forums.
Looking ahead, 2-(2-methoxypyrimidin-5-yl)ethan-1-amine is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where its primary amine functionality serves as an ideal ligand attachment point. These applications resonate with the current explosion of interest in targeted protein degradation therapies, as evidenced by surging PubMed citations and conference presentations.
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